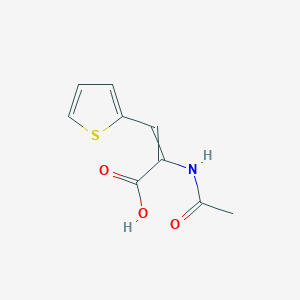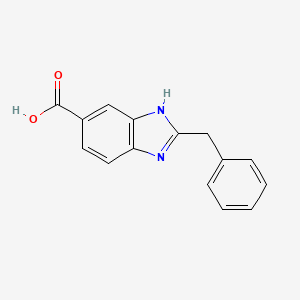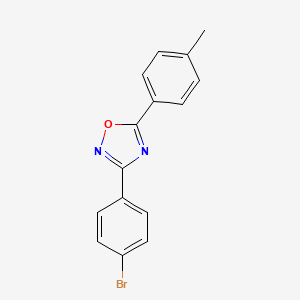
1-(3-Bromobenzoyl)piperidin
Übersicht
Beschreibung
1-(3-Bromobenzoyl)piperidine is a compound of interest in various fields of chemistry, including medicinal chemistry, due to its structural features and reactivity. It serves as a key intermediate in the synthesis of spiro compounds, piperidine derivatives, and in the exploration of their biological activities. The compound's synthesis, structure, and properties are critical for understanding its potential applications and reactivity patterns.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions, including lithiation, nucleophilic substitution, and cyclization processes. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share a structural motif with 1-(3-Bromobenzoyl)piperidine, was achieved through lithiation of 2-bromobenzhydryl methyl ether followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-Bromobenzoyl)piperidine, such as spiro derivatives and piperidine-based compounds, have been characterized by various spectroscopic techniques including IR, NMR, and LC-MS, as well as X-ray crystallography. These studies provide insights into the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
1-(3-Bromobenzoyl)piperidine and its derivatives participate in various chemical reactions, including nucleophilic substitution reactions which are fundamental for the introduction of functional groups and further derivatization. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give derivatives with significant changes in their chemical properties (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for the compound’s application in synthesis and formulation in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of 1-(3-Bromobenzoyl)piperidine derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key factors determining their use in chemical synthesis and potential biological activity. The presence of the bromobenzoyl group enhances the molecule's electrophilic character, making it a valuable intermediate in organic synthesis.
- Synthesis of spiro compounds and piperidine derivatives (Bauer et al., 1976).
- Nucleophilic substitution reactions (Mataka et al., 1992).
Wissenschaftliche Forschungsanwendungen
Rolle in der Medikamentenentwicklung und Pharmaindustrie
Piperidine, einschließlich “1-(3-Bromobenzoyl)piperidin”, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Synthese verschiedener Piperidinderivate
“this compound” kann in intra- und intermolekularen Reaktionen verwendet werden, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Biologische und pharmakologische Anwendungen
Piperidinderivate, einschließlich “this compound”, wurden in den neuesten wissenschaftlichen Fortschritten bei der Entdeckung und biologischen Bewertung potenzieller Medikamente behandelt . Sie haben eine signifikante biologische und pharmakologische Aktivität gezeigt .
Rolle in der organischen Chemie
Die Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine, wie z. B. “this compound”, ist eine wichtige Aufgabe der modernen organischen Chemie .
Zukünftige Richtungen
Piperidine derivatives, including 1-(3-Bromobenzoyl)piperidine, continue to be a subject of interest in pharmaceutical research due to their significant role in drug design . Future research may focus on developing new synthesis methods, studying their pharmacological applications, and exploring their potential as therapeutic agents .
Biochemische Analyse
Biochemical Properties
1-(3-Bromobenzoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. This interaction can significantly influence the metabolic pathways in which the enzyme is involved.
Cellular Effects
1-(3-Bromobenzoyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(3-Bromobenzoyl)piperidine involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as cytochrome P450 monooxygenase, leading to enzyme inhibition or activation . This binding can result in changes in the enzyme’s activity, which in turn affects the metabolic pathways in which the enzyme is involved. Additionally, 1-(3-Bromobenzoyl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromobenzoyl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(3-Bromobenzoyl)piperidine is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 1-(3-Bromobenzoyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and induction of apoptosis. It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
1-(3-Bromobenzoyl)piperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenase, which plays a crucial role in the metabolism of many substances . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This can result in changes in the overall metabolic profile of the cell, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of 1-(3-Bromobenzoyl)piperidine within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 1-(3-Bromobenzoyl)piperidine within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
1-(3-Bromobenzoyl)piperidine exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and influence cellular processes. The subcellular localization of 1-(3-Bromobenzoyl)piperidine is an important factor in determining its overall biochemical activity.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIJRCKRUAHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354936 | |
| Record name | 1-(3-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59507-53-8 | |
| Record name | 1-(3-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)


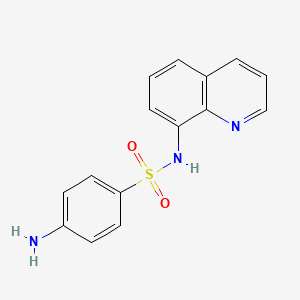
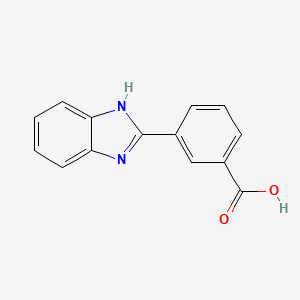

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
